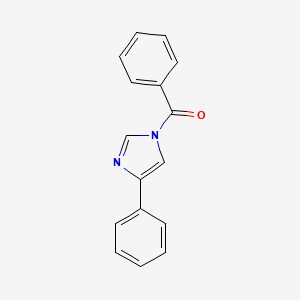

1-Benzoyl-4-phenylimidazole

Description

Structure

3D Structure

Properties

CAS No. |

24463-54-5 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

phenyl-(4-phenylimidazol-1-yl)methanone |

InChI |

InChI=1S/C16H12N2O/c19-16(14-9-5-2-6-10-14)18-11-15(17-12-18)13-7-3-1-4-8-13/h1-12H |

InChI Key |

DEFRPKSDBUGDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Intrinsic Chemical Reactivity of 1 Benzoyl 4 Phenylimidazole

Hydrolytic Cleavage Mechanisms of N-Benzoyl-Imidazoles

The hydrolysis of N-acylimidazoles, such as 1-benzoyl-4-phenylimidazole, has been extensively studied to understand the mechanisms of acyl transfer reactions. These compounds serve as models for biological processes and are valuable as acylating agents in organic synthesis due to the imidazole (B134444) ring being a good leaving group. nih.gov The cleavage of the N-benzoyl bond is subject to catalysis by acid, base, and water.

pH-Rate Profiles and Mechanistic Transitions

The rate of hydrolysis of N-benzoyl-imidazoles is highly dependent on the pH of the medium. The relationship is typically illustrated by a pH-rate profile, which plots the logarithm of the observed rate constant (log k) against pH. researchgate.net For N-benzoyl-4,5-diphenylimidazole derivatives, a compound structurally similar to this compound, the pH-rate profile exhibits three distinct regions. researchgate.net

Hydroxide Ion-Catalyzed Reaction (pH > 9.0): In alkaline conditions, the hydrolysis rate is directly proportional to the hydroxide ion concentration. This region is characterized by a steep slope on the pH-rate profile, indicating a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the benzoyl group. researchgate.net

pH-Independent Reaction (pH 4.0–8.5): In the neutral to mildly acidic range, the hydrolysis rate is largely independent of pH. This plateau region corresponds to a mechanism where a neutral water molecule acts as the nucleophile (neutral hydrolysis). researchgate.net

Hydronium Ion-Catalyzed Reaction (pH < 4.0): In acidic conditions, the rate of hydrolysis increases as the pH decreases. This indicates a mechanism catalyzed by hydronium ions, which typically involves protonation of the imidazole ring. researchgate.netresearchgate.net

Role of Protonation States and Activation Parameters

The protonation state of the imidazole ring is crucial, especially in the acidic hydrolysis pathway. At low pH, the N-3 nitrogen of the imidazole ring becomes protonated, forming a positively charged N-benzoylimidazolium ion. cdnsciencepub.comresearchgate.net This protonation makes the imidazole ring a much better leaving group, thereby accelerating the rate of nucleophilic attack by water on the carbonyl carbon. researchgate.net The bent portion of the pH-rate profile at low pH is indicative of the pKa of the conjugate acid of the substrate. researchgate.net

However, studies on acetylimidazole have shown that at very high acidities, a second protonation can occur on the carbonyl oxygen. This diprotonated species is found to be unreactive, leading to a decrease in the hydrolysis rate as acidity increases. cdnsciencepub.comresearchgate.net

Thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For the pH-independent hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles, these parameters have been determined. Such data help to characterize the transition state of the reaction. For instance, a large negative entropy of activation would suggest a highly ordered, bimolecular transition state, which is consistent with the attack of a water molecule on the substrate.

| Substituent (X) in p-X-C₆H₄CO- | k₀ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| H | 1.55 x 10⁻³ | 15.4 | -22.1 |

| CH₃ | 1.70 x 10⁻⁴ | 17.0 | -20.0 |

| OCH₃ | 4.68 x 10⁻⁵ | 18.0 | -18.8 |

Rate-Determining Step Analysis in Hydrolytic Pathways

The rate-determining step (RDS) in the hydrolysis of N-acylimidazoles can change depending on the reaction conditions and the specific structure of the molecule. koreascience.kr In acidic solutions, the mechanism often involves the formation of a tetrahedral intermediate following the attack of a water molecule on the protonated substrate. cdnsciencepub.comresearchgate.net

At lower acidities, the breakdown of this tetrahedral intermediate is often the rate-determining step. However, as the acidity of the medium increases, the activity of water decreases. Consequently, the formation of the tetrahedral intermediate can become the rate-limiting step. cdnsciencepub.comresearchgate.net This change in the RDS is a key feature observed in the hydrolysis of some N-acylimidazole derivatives. koreascience.kr For hydrolysis reactions proceeding without a stable tetrahedral intermediate, the reaction is considered concerted, where C-N bond breaking and nucleophile attack occur simultaneously. nih.gov

Electrophilic and Nucleophilic Reactivity of the Imidazole Core

The imidazole ring in this compound possesses both nucleophilic and electrophilic characteristics.

Nucleophilic Center: The lone pair of electrons on the N-3 nitrogen is not involved in the aromatic sextet and is available for donation. This makes the N-3 position a nucleophilic and basic site. It can be protonated by acids or act as a nucleophile in other reactions, although its nucleophilicity is reduced by the electron-withdrawing effect of the N-benzoyl group.

Electrophilic Centers: The carbon atoms of the imidazole ring are electrophilic, particularly the C-2 carbon, which is situated between two electronegative nitrogen atoms. The attachment of the electron-withdrawing benzoyl group to N-1 further increases the electrophilicity of the ring carbons by pulling electron density away from the ring.

Intramolecular Electronic Interactions and Tautomeric Equilibria

In this compound, the N-1 position is substituted, which precludes the common annular tautomerism (proton transfer between N-1 and N-3) seen in unsubstituted imidazoles like 4-phenylimidazole (B135205). researchgate.netresearchgate.net In its unacylated form, 4-phenylimidazole exists in equilibrium with its 5-phenylimidazole tautomer, with the 4-phenyl tautomer being more abundant in solution. researchgate.net

The key intramolecular electronic interactions in the 1-benzoyl derivative are:

Resonance Withdrawal by the Benzoyl Group: The carbonyl group of the benzoyl moiety is strongly electron-withdrawing. It delocalizes the lone pair of electrons from the N-1 nitrogen of the imidazole ring, creating a partial double bond character in the N-C(O) bond. nih.gov This resonance interaction stabilizes the molecule but also activates the carbonyl carbon for nucleophilic attack.

Inductive and Resonance Effects of the Phenyl Group: The phenyl group at C-4 can exert both an inductive withdrawing effect and a resonance effect (either donating or withdrawing, depending on the reaction). These effects modify the electron distribution within the imidazole ring. rsc.org Computational studies on phenylimidazoles have shown that the insertion of phenyl groups can influence the planarity and geometry of the molecule due to steric effects. acs.org

Reactivity of the Benzoyl Moiety in the Imidazole Context

The benzoyl group in this compound is highly susceptible to nucleophilic acyl substitution. The reactivity of the carbonyl carbon is significantly enhanced compared to that in a simple amide. nih.gov This heightened electrophilicity is due to two main factors:

Poor Resonance Donation: The lone pair on the N-1 nitrogen of the imidazole is part of an aromatic system. Its ability to donate into the carbonyl group via resonance is much weaker than the nitrogen lone pair in an alkyl or aryl amide. This lack of stabilization of the carbonyl group makes it more electron-deficient and reactive. stackexchange.com

Good Leaving Group: The imidazole anion (or neutral imidazole after protonation) is a relatively stable and good leaving group. The stability is derived from its aromatic character.

These factors make N-acylimidazoles, including this compound, effective acyl transfer reagents. nih.gov The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the N-C(O) bond and transfer of the benzoyl group to the nucleophile. libretexts.org

Transformations Involving the Phenyl Substituent

The phenyl group at the C4 position of the this compound core represents a key site for structural modification, offering a pathway to synthesize a diverse array of derivatives. The chemical reactivity of this phenyl ring is significantly influenced by the electronic properties of the N-benzoyl-imidazol-4-yl moiety it is attached to. This substituent generally exerts an electron-withdrawing effect, which deactivates the phenyl ring toward certain transformations while enabling others. The primary routes for modifying this phenyl group are through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. google.comscience.gov In the context of this compound, the N-benzoylimidazolyl group acts as a deactivating substituent on the phenyl ring. This deactivation arises from the electron-withdrawing nature of the imidazole ring, which is further enhanced by the benzoyl group at the N1 position. Consequently, the phenyl ring is less nucleophilic than benzene, and SEAr reactions require harsher conditions to proceed.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Formation of the Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the phenyl ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. science.gov

Proton Elimination: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. science.gov

Due to the deactivating nature of the N-benzoylimidazolyl substituent, incoming electrophiles are directed to the meta positions of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (—NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For this compound, this reaction is expected to yield 1-benzoyl-4-(3-nitrophenyl)imidazole.

Halogenation: The installation of a halogen (e.g., Br, Cl) can be accomplished by treating the compound with the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. khanacademy.org The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the aromatic ring. This would lead to the formation of 1-benzoyl-4-(3-bromophenyl)imidazole or its chloro-analogue.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are used to introduce acyl (RCO—) and alkyl (R—) groups, respectively. chemguide.co.uk However, these reactions are often ineffective on strongly deactivated aromatic rings, and thus may not be viable for modifying the 4-phenyl substituent of this compound.

| Reaction | Reagents | Typical Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Benzoyl-4-(3-nitrophenyl)imidazole |

| Bromination | Br₂, FeBr₃ | "Br⁺" | 1-Benzoyl-4-(3-bromophenyl)imidazole |

| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | 1-Benzoyl-4-(3-chlorophenyl)imidazole |

| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Reaction is unlikely to proceed |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are particularly useful for modifying aromatic systems. researchgate.netmdpi.com Unlike electrophilic substitution, these reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. A common strategy involves first introducing a halogen onto the phenyl ring, as described above, and then using this halo-derivative in a subsequent cross-coupling reaction.

The Suzuki-Miyaura cross-coupling is a widely employed method that couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

For this compound, this two-step sequence provides a versatile route to a wide range of derivatives. For example, bromination of the phenyl ring followed by a Suzuki-Miyaura coupling can be used to introduce new aryl, heteroaryl, or alkyl groups.

| Step | Reaction Type | Example Reagents | Intermediate/Product |

| 1 | Halogenation | Br₂, FeBr₃ | 1-Benzoyl-4-(4-bromophenyl)imidazole* |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-Benzoyl-4-(biphenyl-4-yl)imidazole |

*Note: While meta-halogenation is electronically favored, para-halogenation can also be achieved and the resulting isomer used for subsequent reactions.

This approach allows for the synthesis of complex biaryl structures and other derivatives that are not accessible through direct electrophilic substitution. The mild conditions of many cross-coupling protocols make them compatible with the imidazole core. nih.gov

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound "this compound," specific experimental research findings for its advanced spectroscopic characterization are not available in the public domain through the conducted searches. Crafting a scientifically accurate article with detailed data tables as per the requested outline is therefore not feasible.

The provided search results yielded spectroscopic information for structurally related but distinct molecules, including various derivatives of benzimidazole and phenylimidazole. rsc.orgresearchgate.netacs.orghw.ac.ukresearchgate.netnih.govchemicalbook.comtandfonline.comnih.govnist.govresearchgate.netspectrabase.comacs.orgresearchgate.netresearchgate.netgoogle.comorientjchem.orgnih.govmdpi.comresearchgate.netrsc.org However, to adhere to the strict requirements of focusing solely on "this compound" and ensuring scientific accuracy, extrapolation from these related compounds would be inappropriate and speculative.

A detailed and authoritative article on the spectroscopic characterization of a specific chemical compound necessitates access to published experimental data, including:

High-Resolution ¹H and ¹³C NMR: Precise chemical shifts (δ) and coupling constants (J) are essential for unambiguous structural assignment.

Two-Dimensional NMR: Correlation spectra from techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman): Specific band assignments are required to identify functional groups and understand the molecule's vibrational modes.

UV-Vis Absorption Spectroscopy: Data on absorption maxima (λmax) are needed to characterize the electronic transitions within the molecule.

Without access to peer-reviewed studies containing this specific data for this compound, the generation of the requested article would not meet the required standards of scientific rigor and accuracy. Further research and publication of the spectroscopic analysis of this particular compound are needed before such a detailed article can be composed.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This technique is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of 1-Benzoyl-4-phenylimidazole, distinguishing it from other compounds that may have the same nominal mass.

The theoretical exact mass of this compound (C₁₆H₁₂N₂O) can be calculated by summing the exact masses of its constituent atoms. This calculated value can then be compared to the experimentally determined mass from an HRMS analysis to confirm the compound's identity.

Table 1: Theoretical Isotopic Composition of this compound

| Isotope | Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 |

| ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 |

Note: This table is generated based on known isotopic abundances and masses and represents the expected data for this compound.

Expected Fragmentation Pattern:

Upon ionization in a mass spectrometer, this compound is expected to undergo characteristic fragmentation. The primary fragmentation is likely to occur at the amide bond connecting the benzoyl group to the imidazole (B134444) ring. This would lead to the formation of two principal fragment ions: the benzoyl cation (m/z 105) and the 4-phenylimidazole (B135205) cation (m/z 144). The benzoyl cation is a very stable species and is often a prominent peak in the mass spectra of benzoylated compounds.

Further fragmentation of the 4-phenylimidazole cation could involve the loss of small molecules such as HCN, leading to additional fragment ions that can help to confirm the structure of the imidazole ring.

Table 2: Predicted Major Fragment Ions of this compound in MS

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [C₇H₅O]⁺ | Benzoyl cation | 105.0335 |

| [C₉H₈N₂]⁺ | 4-Phenylimidazole cation | 144.0687 |

Note: This table is based on theoretical fragmentation pathways and requires experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for analyzing complex reaction mixtures and assessing the purity of synthesized compounds like this compound.

In the context of synthesizing this compound, LC-MS would be particularly useful for monitoring the progress of the reaction. Aliquots of the reaction mixture can be injected into the LC-MS system at different time points. The resulting chromatograms would show the depletion of starting materials and the formation of the desired product, as well as any intermediates or byproducts. The mass spectrometer provides the molecular weight of each separated component, aiding in their identification.

GC-MS is another valuable tool, particularly if the compound and its potential impurities are sufficiently volatile and thermally stable. GC-MS can provide high-resolution separation and is often used for the final purity assessment of a synthesized compound. A pure sample of this compound would ideally show a single peak in the gas chromatogram, with a corresponding mass spectrum that confirms its identity. The use of GC-MS has been noted for the differentiation of isomeric compounds, which can be crucial in complex syntheses researchgate.net.

The application of LC-MS has been demonstrated in the analysis of various imidazole-containing compounds, highlighting its utility for separating and quantifying these molecules in different matrices wiley.com. While specific LC-MS or GC-MS studies on this compound are not detailed in the provided search results, the principles of these techniques are broadly applicable and would be standard practice in the characterization and quality control of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are currently no specific theoretical and computational chemistry studies published in the public domain for the compound "this compound."

The search for data pertaining to the requested outline, including:

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure:

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Charge Distribution and Electronic Density Analysis (e.g., Natural Bond Orbital Analysis, MEP)

Prediction and Analysis of Non-Linear Optical (NLO) Properties:

First-Order and Second-Order Hyperpolarizabilities

Correlation with Intramolecular Charge Transfer

...did not yield any specific results, data tables, or detailed research findings for this compound.

While computational studies exist for related but structurally distinct molecules such as 1-phenylimidazole, 1-benzylimidazole, and other imidazole or benzimidazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound at this time.

Theoretical and Computational Chemistry Studies of 1 Benzoyl 4 Phenylimidazole

Simulation of Spectroscopic Data

Computational methods, particularly those rooted in density functional theory (DFT), have become indispensable for predicting and interpreting spectroscopic data. These simulations provide a molecular-level understanding of the vibrational modes and electronic transitions that are observed experimentally.

The vibrational spectrum of a molecule is a unique fingerprint, with each peak corresponding to a specific molecular motion. Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy. For 1-benzoyl-4-phenylimidazole, the theoretical vibrational spectrum can be computed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule.

Key vibrational modes for this compound would include the C=O stretching of the benzoyl group, C-N stretching within the imidazole (B134444) ring, C-H stretching of the aromatic rings, and various in-plane and out-of-plane bending vibrations. The potential energy distribution (PED) analysis can be employed to provide a detailed assignment of each calculated vibrational frequency to specific molecular motions. mdpi.com

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl and imidazole rings. |

| C=O Stretch | 1700-1680 | Stretching vibration of the carbonyl group in the benzoyl moiety. |

| C=C/C=N Stretch | 1600-1450 | Stretching vibrations within the aromatic rings and the imidazole ring. |

| C-N Stretch | 1350-1250 | Stretching vibrations of the C-N bonds in the imidazole ring. |

| C-H In-plane Bend | 1300-1000 | In-plane bending of C-H bonds in the aromatic systems. |

This table is a representation of expected vibrational frequencies based on computational studies of similar molecules and general spectroscopic principles.

The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) range is determined by the electronic transitions from occupied to unoccupied molecular orbitals. Time-dependent density functional theory (TD-DFT) is a powerful computational tool for simulating UV-Vis spectra by calculating the energies and oscillator strengths of these electronic excitations. tandfonline.comhw.ac.uk

For this compound, TD-DFT calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The character of these transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved.

The simulated spectrum can then be compared with experimental UV-Vis data, which for related compounds like 4-phenylimidazole (B135205), shows characteristic absorptions in the UV region. nih.gov The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for this through the use of implicit or explicit solvent models. semanticscholar.org

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~250-270 | > 0.1 | HOMO-1 → LUMO (π→π*) |

This table presents hypothetical data based on TD-DFT studies of analogous aromatic and heterocyclic compounds.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the changes in electron density. These descriptors help in predicting the sites of electrophilic, nucleophilic, and radical attack.

For this compound, the Fukui functions can be calculated to identify the most reactive atoms. The function f+(r) corresponds to the site for nucleophilic attack (addition of an electron), while f-(r) indicates the site for electrophilic attack (removal of an electron). The dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), can also be used to predict reactive sites.

Based on the structure of this compound, it is expected that the nitrogen atoms of the imidazole ring and the oxygen atom of the benzoyl group would be susceptible to electrophilic attack, while the carbonyl carbon and certain carbon atoms in the aromatic rings would be prone to nucleophilic attack.

Table 3: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

| Atom | f+(r) | f-(r) | Δf(r) | Predicted Reactivity |

|---|---|---|---|---|

| N1 (imidazole) | Low | High | Negative | Electrophilic attack |

| N3 (imidazole) | Low | High | Negative | Electrophilic attack |

| C=O (Carbon) | High | Low | Positive | Nucleophilic attack |

| C=O (Oxygen) | Low | High | Negative | Electrophilic attack |

This table is illustrative and represents expected trends in reactivity based on the principles of conceptual DFT.

Tautomerism and Isomerization Pathways Investigation

Tautomerism is a form of constitutional isomerism where isomers interconvert through a chemical reaction. For imidazole-containing compounds, proton tautomerism is a well-known phenomenon. researchgate.netrsc.orgnih.gov In the case of 4-phenylimidazole, the proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms. While the benzoyl group at the N1 position of this compound prevents this typical proton tautomerism, other forms of tautomerism and isomerization are theoretically possible.

Computational studies can be employed to investigate the potential energy surface of this compound to identify possible stable isomers and the transition states connecting them. For instance, rotational isomers (conformers) arising from the rotation around the C-N bond connecting the benzoyl group to the imidazole ring and the C-C bond connecting the phenyl group to the imidazole ring can be studied. The relative energies of these conformers can be calculated to determine the most stable structure.

Furthermore, while less common, acyl group migration between the nitrogen atoms of the imidazole ring could be a potential isomerization pathway, especially under certain reaction conditions. nih.govresearchgate.net Theoretical calculations can model the reaction pathway for such an isomerization, determining the activation energy and the structure of the transition state. This provides valuable information about the kinetic and thermodynamic feasibility of the isomerization process. The stability of N-acylimidazoles is a subject of interest, as they can be susceptible to hydrolysis. nih.govresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Phenylimidazole |

Applications of 1 Benzoyl 4 Phenylimidazole in Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

1-Benzoyl-4-phenylimidazole serves as a valuable intermediate in the field of organic chemistry, particularly noted for its function as a precursor to more complex molecular structures. The reactivity of the imidazole (B134444) ring, combined with the electronic influence of the benzoyl and phenyl substituents, makes it a target for further chemical modification.

Currently, there is a lack of specific published research demonstrating the use of this compound as a direct intermediate for the synthesis of higher-order, fused heterocyclic systems.

The utility of this compound as a precursor is documented in the synthesis of quaternized imidazolium salts. These salts are a class of advanced organic molecules with applications in various areas, including as ionic liquids and catalysts.

A notable example is the reaction of this compound with an alkylating agent like triethyloxonium tetrafluoroborate. In this synthesis, the nitrogen at the 3-position of the imidazole ring attacks the ethyl group of the oxonium salt, leading to the formation of a 1-Benzoyl-3-ethyl-4-phenylimidazolium salt. thieme-connect.de This process demonstrates the role of this compound as a foundational molecule for constructing more complex, charged organic species. The quaternization significantly alters the electronic properties of the molecule, as evidenced by the downfield shift of proton signals in NMR spectroscopy. thieme-connect.de

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| This compound | Triethyloxonium tetrafluoroborate | Dichloromethane (CH2Cl2) | Room temperature, 48 hours | 1-Benzoyl-3-ethyl-4-phenylimidazolium tetrafluoroborate | thieme-connect.de |

Exploration as a Ligand in Coordination Chemistry

There is no specific information available in the surveyed scientific literature regarding the exploration of this compound as a ligand in coordination chemistry.

Information on the design principles for metal complexation and specific coordination modes for this compound is not available in published research.

The potential of this compound-based complexes in catalytic systems has not been specifically documented.

Development of Materials with Specific Optical Properties (e.g., NLO Materials)

There is no available research focused on the development of materials with specific optical properties, such as nonlinear optical (NLO) materials, using this compound.

Compound Index

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-3-ethyl-4-phenylimidazolium tetrafluoroborate |

| Dichloromethane |

| Triethyloxonium tetrafluoroborate |

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies

The future synthesis of 1-Benzoyl-4-phenylimidazole and its analogs is expected to shift away from conventional methods towards more sustainable and environmentally friendly "green" chemistry approaches. This trend is driven by the need to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. researchgate.netresearchgate.net Research in this area will likely focus on the application of novel catalysts and alternative energy sources.

Key areas for development include:

Eco-friendly Catalysts: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven effective in catalyzing the synthesis of benzimidazole derivatives, often at room temperature. mdpi.com The exploration of solid-supported catalysts, like zinc boron nitride (Zn-BNT), offers advantages in terms of easy separation and recyclability, with studies showing catalysts can be reused multiple times with minimal loss of activity. nih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times (minutes instead of hours) and higher yields compared to conventional heating. mdpi.comnih.gov This method, combined with solvent-free conditions, represents a highly efficient and green synthetic pathway.

Green Solvents: A major focus will be on replacing traditional volatile organic solvents (VOCs) with greener alternatives. Water is an ideal green solvent for many reactions. researchgate.net Ionic liquids (ILs) are also being investigated as environmentally benign reaction media for the synthesis of related imidazole (B134444) compounds. mdpi.com

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to provide energy for the reaction. | Rapid reaction times, increased yields, higher product purity. mdpi.comnih.gov |

| Reusable Catalysis | Employing solid-supported or heterogeneous catalysts (e.g., Zn-BNT). | Easy catalyst recovery and reuse, reduced waste, lower cost. nih.gov |

| Solvent-Free Reactions | Conducting synthesis without a solvent, often by grinding reagents together. | Elimination of solvent waste, simplified purification, improved atom economy. researchgate.net |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Non-toxic, non-flammable, inexpensive, and environmentally safe. researchgate.net |

In-Depth Mechanistic Investigations into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and controlling product formation. Future research will likely employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate complex reaction pathways.

A key area of investigation is the N-acylation step, where the benzoyl group is introduced onto the 4-phenylimidazole (B135205) core. Understanding the precise mechanism—whether it proceeds through a direct nucleophilic attack or involves catalytic intermediates—will enable finer control over the reaction's efficiency and selectivity.

Furthermore, studies on the hydrolysis of the N-benzoyl bond are of significant interest. Kinetic investigations of related compounds like N-benzoyl-2-phenylimidazole have explored how substituents on the phenyl rings and the nature of the imidazole core affect the stability of the amide linkage. researchgate.net Similar mechanistic studies on this compound would provide valuable data on its stability under various conditions, which is critical for its handling, storage, and application. These studies often involve analyzing kinetic solvent isotope effects to determine the role of water and other protic species in the transition state. researchgate.net

Rational Design of Derivatives for Tunable Chemical Functions

The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying the benzoyl and phenyl rings, researchers can fine-tune the compound's electronic, steric, and physicochemical characteristics. This approach is central to fields like medicinal chemistry and materials science.

For instance, in a study on related 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives, modifications at the 4'-position of the phenyl ring were shown to significantly improve biological potency. nih.gov This highlights the potential for targeted substitutions on the this compound framework. Structure-activity relationship (SAR) analysis, guided by computational modeling, can predict the impact of adding specific functional groups. nih.gov

Future research will focus on:

Introducing Electron-Donating/Withdrawing Groups: Adding groups like methoxy (-OCH₃) or nitro (-NO₂) to the phenyl or benzoyl rings can alter the molecule's electron density, influencing its reactivity and intermolecular interactions.

Modifying Steric Hindrance: Introducing bulkier groups can influence the molecule's conformation and how it interacts with biological targets or other molecules in a material's matrix.

Enhancing Solubility: Incorporating polar groups, such as hydroxyl (-OH) or carboxyl (-COOH), can improve the compound's solubility in aqueous media, which is often a critical parameter for biological applications.

Table 2: Hypothetical Derivatives of this compound and Their Potential Functions

| Position of Substitution | Substituted Group | Potential Tunable Function |

|---|---|---|

| Benzoyl Ring (para) | Nitro (-NO₂) | Enhanced electron-accepting properties. |

| Benzoyl Ring (para) | Methoxy (-OCH₃) | Increased electron-donating properties. |

| Phenyl Ring (para) | Halogen (e.g., -F, -Cl) | Modified lipophilicity and binding interactions. |

| Phenyl Ring (para) | Hydroxyl (-OH) | Increased polarity and potential for hydrogen bonding. |

Computational Predictions for Novel Reactivities and Properties

Computational chemistry has become an indispensable tool for accelerating chemical research, offering a cost-effective and efficient way to predict molecular properties and guide experimental work before synthesis. biointerfaceresearch.com For this compound, a range of computational methods can provide deep insights into its behavior at the molecular level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and vibrational frequencies. nih.gov This information is fundamental for understanding its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov

Molecular Docking: If the compound is being investigated for biological activity, molecular docking simulations can predict how it might bind to the active site of a target protein. biointerfaceresearch.com This helps in understanding its mechanism of action and in designing more potent derivatives.

ADMET Prediction: For pharmaceutical applications, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. plos.org These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Table 3: Computational Tools and Their Applications for this compound

| Computational Method | Predicted Properties | Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, electrostatic potential. | Predicting reactivity, stability, and spectroscopic signatures. nih.gov |

| Molecular Docking | Binding affinity, interaction modes with target proteins. | Guiding the design of biologically active derivatives. biointerfaceresearch.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation between chemical structure and a specific property. | Predicting the activity of unsynthesized derivatives. nih.gov |

| ADMET Simulation | Intestinal absorption, blood-brain barrier penetration, toxicity. | Assessing drug-likeness and potential liabilities. plos.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and libraries of its derivatives can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. researchgate.net These technologies offer superior control, efficiency, and scalability compared to traditional batch synthesis. nih.gov

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net This leads to higher reproducibility, improved safety (especially for hazardous reactions), and often, higher yields. mdpi.com

When combined with automation, these platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. chimia.ch An automated system can vary reaction parameters systematically to quickly identify the optimal conditions for synthesizing this compound. soci.org Furthermore, these platforms are ideally suited for creating large libraries of derivatives for high-throughput screening, as different starting materials can be automatically introduced to generate a wide array of final products. nih.gov This integration of synthesis, purification, and analysis accelerates the design-make-test-analyze cycle, which is fundamental to modern chemical discovery. chimia.ch

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoyl-4-phenylimidazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves condensation reactions between imidazole derivatives and benzoyl/phenyl precursors. For example, refluxing substituted benzaldehyde with a triazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a validated method . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalyst screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate condensation.

- Temperature control : Prolonged reflux (6–8 hours) may improve yields but risks decomposition.

- Key Reference : outlines a protocol for analogous triazole derivatives, adaptable to imidazole systems.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.5–8.3 ppm), and benzoyl carbonyl protons (if present).

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), aromatic carbons (δ 120–140 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H]+ ion). NIST databases provide reference spectra for structural validation .

- X-ray Diffraction : Single-crystal analysis (e.g., as in ) resolves stereochemistry and intermolecular interactions.

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro assays.

- Melting Point : Sharp melting range (e.g., ±2°C) indicates high purity.

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Use crystal structures (e.g., from ) to model interactions with enzymes (e.g., kinases). Software like AutoDock Vina evaluates binding affinities.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability over nanoseconds.

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Variable Standardization : Control cell lines, assay protocols, and compound purity (e.g., HPLC ≥95%).

- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify outliers.

- Mechanistic Replication : Repeat key experiments (e.g., enzyme inhibition) under identical conditions. highlights qualitative frameworks for contradiction analysis .

Q. How can reaction pathways for this compound synthesis be mechanistically validated?

- Methodological Answer :

- Isotopic Labeling : Track reaction intermediates using ¹³C-labeled benzoyl chloride.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

- Theoretical Modeling : Compare computed activation energies (e.g., via Gaussian) with experimental data.

Q. What are the best practices for optimizing this compound derivatives to enhance target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test activity.

- High-Throughput Screening (HTS) : Use fragment-based libraries to identify pharmacophore motifs.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., from ) to guide rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.